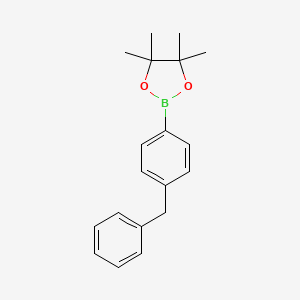

4-Benzylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLGWDLJBAAWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674676 | |

| Record name | 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911708-01-5 | |

| Record name | 2-(4-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 4-Benzylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-benzylphenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize reaction conditions and troubleshoot purification challenges. We will explore the prevalent synthetic methodologies, with a primary focus on the robust Miyaura borylation, and delve into the nuances of purification techniques tailored for this class of compounds. The guide is structured to provide both theoretical grounding and practical, actionable protocols.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules. Its utility is primarily derived from the presence of the boronic acid pinacol ester moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. The benzylphenyl scaffold is a common motif in pharmacologically active compounds and advanced materials. The pinacol ester form offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.[2][3]

Synthetic Strategies for this compound

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as a starting material.

The Miyaura Borylation Reaction: A Mechanistic Overview

The Miyaura borylation reaction involves the coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6] The catalytic cycle, as illustrated below, is a well-established process in organometallic chemistry.

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent ligand exchange with a base, such as potassium acetate (KOAc), facilitates the transmetalation step with bis(pinacolato)diboron.[6] Reductive elimination then yields the desired arylboronic acid pinacol ester and regenerates the active Pd(0) catalyst.

Experimental Protocol: Miyaura Borylation

This protocol provides a general procedure for the synthesis of this compound from 4-benzylbromobenzene.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Stoichiometric Ratio |

| 4-Benzylbromobenzene | 249.13 g/mol | 2.49 g | 10 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 g/mol | 3.81 g | 15 | 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 g/mol | 0.245 g | 0.3 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 g/mol | 2.94 g | 30 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 50 mL | - | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzylbromobenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategies for this compound

The purification of boronic acid pinacol esters can be challenging due to their potential for hydrolysis and their tendency to adhere to silica gel.[7][8] Several methods can be employed, and the optimal choice will depend on the purity of the crude product and the nature of the impurities.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. However, for boronic acid pinacol esters, certain precautions must be taken.

-

Silica Gel: Standard silica gel can be used, but over-adsorption and hydrolysis can be problematic.[9] To mitigate these issues, the silica gel can be deactivated by treatment with a small amount of triethylamine in the eluent.

-

Neutral Alumina: Neutral alumina is a good alternative to silica gel, as it is less acidic and can reduce the extent of hydrolysis.[10]

-

Boric Acid-Impregnated Silica Gel: A particularly effective method involves the use of silica gel impregnated with boric acid.[7][11][12] This technique suppresses the over-adsorption of the boronic ester, leading to better recovery and purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for recrystallizing boronic acid pinacol esters include ethyl acetate/hexanes and dichloromethane/hexanes.[10]

Distillation

For liquid boronic acid pinacol esters, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.[13]

Derivatization and Extraction

In cases where chromatographic methods are not effective, a derivatization-extraction procedure can be employed. The crude boronic ester can be hydrolyzed to the corresponding boronic acid, which can then be extracted into a basic aqueous solution. After washing the aqueous layer with an organic solvent to remove non-acidic impurities, the aqueous layer is acidified, and the purified boronic acid is extracted back into an organic solvent. The purified boronic acid can then be re-esterified with pinacol.

Figure 2: General purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Conclusion

The synthesis and purification of this compound are critical processes for its application in drug discovery and materials science. The Miyaura borylation reaction provides a reliable and high-yielding synthetic route. Careful consideration of the purification method is essential to obtain a high-purity product, with techniques such as column chromatography on modified stationary phases and recrystallization being particularly effective. By understanding the underlying chemical principles and employing the appropriate experimental techniques, researchers can confidently prepare this valuable synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. orgsyn.org [orgsyn.org]

Definitive Structural Characterization of 4-Benzylphenylboronic Acid Pinacol Ester by Nuclear Magnetic Resonance and Mass Spectrometry

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Benzylphenylboronic acid pinacol ester is a vital building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its precise structural and molecular identity is paramount for ensuring reaction efficiency, yield, and the purity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-tested framework for the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond mere procedural steps, we delve into the causal reasoning behind methodological choices, offering a self-validating system for analysis that ensures the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Identity and Significance

This compound (CAS 254755-24-3) is an organoboron compound featuring a stable pinacolato ligand. This ligand protects the reactive boronic acid moiety, enhancing its bench stability and handling characteristics while allowing for controlled reactivity in catalytic cycles. Its structure is foundational to its function in creating complex organic molecules.

Figure 2: Integrated workflow for the characterization of this compound.

Section 4: Essential Safety and Handling Protocols

As with any chemical reagent, proper handling of this compound is essential.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [1][2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [1]* Chemical Hazards: The compound is classified as a skin, eye, and respiratory irritant. [1]Avoid direct contact with skin and eyes, and do not inhale the dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture, which can cause hydrolysis. [2]Store under an inert atmosphere for long-term stability. [1] By adhering to this comprehensive analytical guide, researchers and drug development professionals can ensure the unequivocal identification and quality assessment of this compound, thereby supporting the integrity and success of their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. University of Bristol. Retrieved from [Link]

-

Vrkic, B., & O'Hair, R. A. (2004). Arylboronic acid chemistry under electrospray conditions. PubMed. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS characterization of boronate ester formation between VBA and 3SL... Retrieved from [Link]

-

Sas, E., et al. (2020). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. Retrieved from [Link]

-

Jurca, T., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Retrieved from [Link]

-

Jayalath, P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]

-

Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Benzylphenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylphenylboronic acid pinacol ester, also known as 2-(4-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a cornerstone building block, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, key physicochemical properties, and its pivotal role in drug discovery and development, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this reagent to its full potential.

Chemical Identity and Properties

CAS Number: 911708-01-5

Molecular Formula: C₁₉H₂₃BO₂

Molecular Weight: 294.20 g/mol

The pinacol ester functional group imparts significant stability to the boronic acid moiety, rendering the compound less prone to protodeboronation and trimerization (to form boroxines) compared to the free boronic acid. This enhanced stability simplifies purification and storage, making it a preferred reagent in many synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | Generic Material Safety Data Sheets |

| Melting Point | 84.0 - 88.0 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents such as THF, dioxane, toluene, and DMF. Insoluble in water. | General chemical knowledge |

| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents and strong acids. | General chemical knowledge |

Synthesis of this compound

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and effective approach involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂), a reaction often referred to as the Miyaura borylation.

General Synthetic Pathway: Miyaura Borylation

This method provides a direct and high-yielding route to the desired product from readily available starting materials. The general transformation is depicted below:

Caption: General workflow for the Miyaura borylation to synthesize this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

4-Bromobenzylbenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), dried

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford this compound as a white to off-white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of "Sartan" Drugs

The biphenyl scaffold is a key structural motif in the "sartan" class of angiotensin II receptor antagonists, which are widely used as antihypertensive drugs. While direct synthesis examples using this compound for specific sartans can be proprietary, the general strategy involves a Suzuki coupling to construct the core biphenyl structure. For instance, in the synthesis of Telmisartan, a key step involves the coupling of a substituted phenylboronic acid derivative with a brominated benzimidazole component.[1][2][3][4] The use of boronic esters like this compound in such syntheses offers advantages in terms of stability and handling compared to the corresponding boronic acids.

Purification and Handling

Purification Strategies

Purification of boronic acid pinacol esters can sometimes be challenging due to their potential for hydrolysis on silica gel. Common purification methods include:

-

Column Chromatography: Using silica gel deactivated with a small amount of a non-polar solvent or by using neutral alumina can minimize degradation.

-

Recrystallization: This is often an effective method for obtaining highly pure material, using solvents such as hexane, ethyl acetate, or mixtures thereof.

-

Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification technique.

Storage and Handling

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere to prevent hydrolysis from atmospheric moisture. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, particularly for the construction of complex molecules in the field of drug discovery. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for creating the biaryl structures that are central to many active pharmaceutical ingredients. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers and drug development professionals the foundational knowledge to effectively utilize this important reagent in their synthetic endeavors.

References

-

ChemBK. 2-(4-(Benzylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Physico-chemical Properties. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available at: [Link]

-

Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available at: [Link]

- Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 546-553.

- Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.

- Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. PubMed, 20502601.

- Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. PubMed Central, PMC2874342.

- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

-

PubChem. 4,4,5,5-Tetramethyl[5][6][7]dioxaborolane. Available at: [Link]

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

-

Chem-Impex. 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

- Vangala, V. B., Hindupur, R. M., & Pati, H. N. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

- Vangala, V. B., Hindupur, R. M., & Pati, H. N. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. Semantic Scholar.

- Zhang, Y., et al. (2013). An Improved Synthesis of Valsartan.

-

PubChem. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

- Harrity, J. P. A., et al. (2002). 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole. Acta Crystallographica Section C: Structural Chemistry, 58(Pt 2), o168–o169.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Sartan Synthesis: A Guide to High-Purity Intermediates. Available at: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. rsc.org [rsc.org]

Subject: A Comprehensive Guide to the Stability and Storage of 4-Benzylphenylboronic Acid Pinacol Ester

An In-Depth Technical Guide

Abstract

4-Benzylphenylboronic acid pinacol ester is a vital building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. As with many organoboron reagents, its efficacy and the reproducibility of experimental results are intrinsically linked to its chemical integrity. This guide provides a detailed examination of the factors influencing the stability of this compound and delineates field-proven protocols for its optimal storage and handling. By understanding the causality behind its degradation pathways, researchers can implement self-validating systems to preserve compound quality, ensuring the reliability of their synthetic endeavors.

Introduction: The Strategic Importance of Boronic Ester Stability

Boronic acids are foundational reagents in carbon-carbon bond formation. However, their inherent propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to oxidation can compromise their reactivity and stoichiometry.[1][2] The conversion to a pinacol ester serves as a robust protective strategy. The pinacol group offers significant steric hindrance around the boron center, enhancing the compound's stability against various degradative forces compared to the free boronic acid.[1] This modification renders the molecule more reliable for multi-step syntheses, purification, and long-term storage.[1][3] This guide focuses specifically on this compound, a bifunctional reagent whose stability is paramount for its successful application in the synthesis of high-value compounds in pharmaceutical and materials science research.

Core Stability Profile and Degradation Pathways

The stability of this compound is not absolute. Its longevity is primarily challenged by hydrolysis, with secondary concerns related to temperature, air, and light. Understanding these vulnerabilities is the first step toward effective preservation.

Hydrolytic Instability: The Primary Degradation Route

The most significant threat to the integrity of this compound is hydrolysis. The boron-oxygen bonds of the pinacol ester are susceptible to cleavage by water, which regenerates the parent boronic acid and pinacol.[2][4][5][6]

-

Mechanism: The reaction is reversible and can be catalyzed by both acidic and basic conditions.[7][8] The Lewis acidic boron atom is susceptible to nucleophilic attack by water.

-

Practical Implications: The presence of even trace amounts of moisture in solvents or exposure to atmospheric humidity can initiate this degradation.[7][9] This is a critical consideration during reaction setup, workup, purification, and analysis. Notably, this degradation is a well-documented challenge in analytical techniques like reversed-phase HPLC (RPLC), where aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate purity assessments.[4][5][6][10]

Thermal Sensitivity

While generally stable at ambient temperatures for short durations when properly protected, elevated temperatures can accelerate degradation.[7]

-

Kinetics: Heat provides the activation energy needed to overcome the kinetic barrier for hydrolysis, especially when moisture is present.

-

Recommendation: For long-term viability, thermal stress must be minimized. Storage at reduced temperatures is a cornerstone of preservation.

Oxidative Stability

The pinacol ester moiety confers a significant degree of protection against oxidation compared to the free boronic acid.[1][2] However, the compound is not entirely inert.

-

Considerations: For long-term storage, particularly for high-purity samples intended for sensitive catalytic reactions, minimizing contact with atmospheric oxygen is a prudent measure. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent subtle oxidative degradation over time.[9]

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is essential to maintain the quality of this compound. The following protocols are designed to mitigate the risks outlined above.

Long-Term Storage Protocol

For storage periods exceeding several weeks, the following conditions are mandatory:

-

Container: Use a clean, dry, and tightly sealed container made of amber glass or an opaque material to protect from light.

-

Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen. This displaces moisture and oxygen.[9]

-

Temperature: Store the sealed container in a freezer at -20°C.[11] For less critical applications, storage in a refrigerator at 2-8°C is acceptable, but freezer storage is superior.

-

Environment: The storage location must be dry and well-ventilated.[12][13][14] Avoid storage near strong oxidizing agents, acids, or bases.[9][15]

Daily Handling and Experimental Use

Proper technique during routine handling is critical to prevent contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas. If this is not feasible, minimize the time the container is open to the atmosphere.

-

Solvent Choice: For preparing stock solutions, always use anhydrous solvents. The use of solvents from freshly opened bottles or those dried over molecular sieves is highly recommended.[7]

-

Personal Protective Equipment (PPE): Adhere to standard laboratory safety practices. Wear safety goggles, gloves, and a lab coat.[15][16] Handle the compound in a well-ventilated fume hood.[17]

-

Resealing: After dispensing the required amount, re-flush the container with inert gas before tightly sealing and returning it to cold storage.

Data Summary: Storage Conditions

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | -20°C (Freezer) | Minimizes the rate of all potential degradation pathways, primarily hydrolysis.[7][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[9] |

| Moisture | Keep Dry / Tightly Sealed | Moisture is the primary reactant for the main hydrolytic degradation pathway.[9][15] |

| Light | Amber Vial / Store in Dark | General best practice to prevent potential photochemical degradation. |

| Incompatibilities | Away from strong oxidizing agents, acids, bases | Avoids catalyzed degradation and hazardous reactions.[9][15] |

Visual Workflow: Decision Protocol for Handling & Storage

The following diagram outlines the decision-making process from receiving the compound to its final storage or use.

Caption: Decision workflow for handling and storing this compound.

Experimental Protocol: Stability Assessment via HPLC

Monitoring the stability of a batch over time is a self-validating process that ensures data integrity. Due to the risk of on-column hydrolysis, analytical methods must be chosen carefully.[6][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior as it uses a high percentage of organic solvent, preventing hydrolysis.[4][6] If RPLC must be used, a method with a high organic content and a modern, low-silanol activity column is required.

Step-by-Step HPLC Stability Assessment

-

Sample Preparation (Time Zero):

-

Accurately weigh ~5 mg of this compound into a volumetric flask.

-

Dissolve and dilute to volume using anhydrous acetonitrile to create a stock solution (e.g., 1 mg/mL).

-

Immediately transfer an aliquot to an HPLC vial for analysis.

-

-

Chromatographic Conditions (Example HILIC Method):

-

Analysis:

-

Inject the "Time Zero" sample and record the chromatogram. Identify the peak for the pinacol ester.

-

Store the stock solution under the desired test conditions (e.g., room temperature, protected from light).

-

Inject aliquots from the stock solution at predetermined time points (e.g., 1h, 4h, 24h, 48h).

-

Monitor for the appearance of a new, more polar peak at an earlier retention time, corresponding to the 4-benzylphenylboronic acid.

-

Calculate the percentage of the pinacol ester remaining at each time point by comparing peak areas.

-

Visual Workflow: HPLC Stability Assessment

Caption: Experimental workflow for assessing the hydrolytic stability of the compound via HPLC.

Conclusion

The chemical stability of this compound is not a passive property but one that must be actively managed. Hydrolysis stands as its principal vulnerability. By implementing rigorous storage protocols—namely, storage at sub-zero temperatures under a dry, inert atmosphere—and adopting meticulous handling techniques, researchers can safeguard the integrity of this valuable reagent. The validation of these practices through routine analytical stability checks ensures the reproducibility and success of the complex synthetic applications for which this compound is designed.

References

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 11. 乙烯基硼酸频哪醇酯 contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Benzylboronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. keyorganics.net [keyorganics.net]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.fr [fishersci.fr]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling of 4-Benzylphenylboronic Acid Pinacol Ester

This guide provides a comprehensive overview of the safety protocols and handling precautions for 4-Benzylphenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound.

Introduction: The Utility and Characteristics of this compound

This compound belongs to the family of boronic esters, which are critical building blocks in organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The pinacol ester functional group offers significant advantages over the corresponding free boronic acid. It enhances the compound's stability, making it less susceptible to dehydration and protodeboronation, which can lead to inconsistent experimental results.[1][2] This increased stability translates to a longer shelf life and easier handling in a laboratory setting.[2] While generally less sensitive to moisture and air than free boronic acids, proper handling procedures are still crucial to maintain its integrity and ensure the safety of laboratory personnel.[3]

Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4][6] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

Pictograms:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood is mandatory for all weighing and transfer operations to prevent the inhalation of dust or vapors.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A full-face shield is recommended when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A laboratory coat must be worn and kept fully buttoned.[4] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Verify the accessibility and functionality of the safety shower and eyewash station.

-

Clear the work area of any unnecessary clutter.

-

Don all required PPE as outlined in Section 3.2.

-

-

Handling:

-

Keep the container of this compound tightly closed when not in use.[4][6]

-

Avoid generating dust when transferring the solid. Use a spatula for transfers.

-

If the compound is a liquid, avoid splashing.

-

Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.[9]

-

-

Post-Handling:

-

Clean the work area thoroughly to remove any residual chemical.

-

Decontaminate any equipment used.

-

Properly dispose of all waste as hazardous waste.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Below is a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the quality and integrity of this compound.

-

General Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]

-

Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[6]

-

Refrigeration: Some suppliers recommend refrigerated storage (2-8°C).[10] Always consult the supplier's specific storage recommendations.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[7]

Spill and Leak Procedures

-

Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[11] Collect the material using a method that does not generate dust and place it in a suitable container for disposal.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not dispose of down the drain.

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2 [sigmaaldrich.com]

- 11. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 4-Benzylphenylboronic Acid Pinacol Ester: Synthesis, History, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: The Unseen Architect in Modern Chemistry

In the landscape of modern synthetic chemistry, certain reagents emerge not as the final, celebrated product, but as the indispensable architects behind complex molecular structures. 4-Benzylphenylboronic acid pinacol ester is one such molecule. It belongs to the esteemed class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds, a cornerstone of drug discovery and materials science. This guide provides an in-depth exploration of this specific reagent, moving beyond simple data to explain the causality behind its synthesis, the historical context of its development, and the practical execution of its most vital application—the Suzuki-Miyaura cross-coupling reaction.

Historical Context: From Frankland's Discovery to Miyaura's Masterstroke

The story of this compound is intrinsically linked to the broader history of organoboron chemistry. While boronic acids were first synthesized by Edward Frankland in 1860, their synthetic utility remained largely academic for over a century. The transformative moment arrived in 1979 when Akira Suzuki and Norio Miyaura reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[1][2] This reaction, now known as the Suzuki-Miyaura coupling, would later earn a Nobel Prize and become one of the most powerful and widely used methods for constructing C-C bonds.

A significant challenge with early boronic acids was their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation.[3] A critical advancement was the introduction of boronic acid pinacol esters. These derivatives, formed by reacting the boronic acid with pinacol, offer superior stability, are generally crystalline solids, and are compatible with a wide range of reaction conditions, including chromatography.[4]

The final piece of the puzzle for the practical synthesis of molecules like this compound was the development of a direct method to create the boronic ester from an aryl halide. In 1995, Miyaura's group published a seminal paper on the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with haloarenes.[4][5] This reaction, the Miyaura borylation , provided a highly efficient and functional-group-tolerant pathway to arylboronic acid pinacol esters, establishing the primary industrial and laboratory-scale method for their synthesis.[6]

Synthesis and Mechanistic Rationale

The most robust and common method for preparing this compound is the Miyaura borylation of a suitable precursor, 4-benzylbromobenzene.

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

The choice of reagents in the Miyaura borylation is critical for its success.

-

Palladium Catalyst (e.g., PdCl₂(dppf)): A palladium(0) species is the active catalyst. PdCl₂(dppf) is a common precatalyst that is reduced in situ to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial; its large bite angle and electron-rich nature facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step.

-

Base (Potassium Acetate, KOAc): The choice of base is arguably the most nuanced aspect of this reaction. A strong base, like those used in the subsequent Suzuki coupling (e.g., K₂CO₃, K₃PO₄), would activate the newly formed boronic ester product and lead to unwanted homo-coupling or coupling with the starting aryl halide.[4] Potassium acetate is a weak base that is sufficient to facilitate the transmetalation step, likely by forming a more reactive palladium-acetate intermediate, without promoting premature Suzuki coupling.[4][6]

-

Boron Source (Bis(pinacolato)diboron, B₂pin₂): This reagent is a stable, easy-to-handle solid that serves as the source of the pinacol boronate moiety. It is relatively unreactive until activated within the palladium catalytic cycle.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through careful monitoring and characterization.

-

Preparation: To an oven-dried Schlenk flask, add 4-benzylbromobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv.), under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the data against known values.

Physicochemical Properties and Characterization

The resulting product is a stable, crystalline solid, making it ideal for storage and use in subsequent reactions.

| Property | Value |

| CAS Number | 911708-01-5 |

| Molecular Formula | C₁₉H₂₃BO₂ |

| Molecular Weight | 294.20 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.79 (d, 2H), 7.30-7.15 (m, 7H), 3.99 (s, 2H), 1.34 (s, 12H)[7] |

-

¹H NMR Interpretation: The spectrum is highly diagnostic. The singlet at 1.34 ppm integrating to 12 protons confirms the presence of the four equivalent methyl groups of the pinacol ester. The singlet at 3.99 ppm (2H) corresponds to the benzylic methylene bridge. The complex multiplet from 7.15-7.30 ppm (7H) represents the protons of the benzyl group's phenyl ring and the two protons on the main phenyl ring that are meta to the boronate ester. Finally, the doublet at 7.79 ppm (2H) corresponds to the two protons ortho to the boronate ester, which are deshielded by the boron atom.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form complex biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling with an aryl bromide.

-

Preparation: To a flask, add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a strong base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Inerting: Seal the vessel and ensure an inert atmosphere as described in the synthesis protocol (Section 2.2).

-

Solvent and Catalyst Addition: Add a solvent mixture, typically toluene/water or dioxane/water. The presence of water is often crucial for the transmetalation step.[8] Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.), under positive inert gas pressure.

-

Reaction: Heat the biphasic mixture to 80-110 °C with very vigorous stirring to ensure mixing between the aqueous and organic phases. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification & Validation: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization. Validate the structure and purity of the resulting biaryl product by NMR and mass spectrometry.

Data Presentation: Representative Coupling Reactions

The following table illustrates the versatility of arylboronic acid pinacol esters in Suzuki-Miyaura couplings. While specific data for this compound is consolidated from typical applications, these examples showcase the expected reactivity and yields with various coupling partners.

| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Iodoacetophenone | Pd₂(dba)₃ / PPh₃ | Ag₂O | DME | 63 | [9] |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [10] |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 | [10] |

| 4-Bromobenzonitrile | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 89 | [8] |

Conclusion

This compound represents a confluence of historical discovery and modern synthetic necessity. Its stability, conferred by the pinacol group, and its accessibility, enabled by the Miyaura borylation, make it a powerful and reliable building block. For researchers in drug development and materials science, this reagent is not merely a chemical; it is a tool for the rational design and efficient construction of novel molecular architectures, enabling the rapid synthesis of compound libraries and complex target molecules that drive innovation.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Benzylbenzeneboronic acid pinacol ester, 97%(911708-01-5) 1H NMR [m.chemicalbook.com]

- 8. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Benzylphenylboronic Acid Pinacol Ester

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Benzylphenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic acid derivatives and require a thorough understanding of their analytical profiles. We will delve into the principles, experimental protocols, and detailed interpretation of Infrared (IR) and UV-Visible (UV-Vis) spectroscopic data for this compound.

Introduction: The Significance of Spectroscopic Analysis

This compound is a key building block, valued for its stability and reactivity in forming carbon-carbon bonds. The pinacol ester functional group offers improved stability and solubility compared to the corresponding boronic acid, mitigating issues such as trimerization to boroxines.[1] Accurate spectroscopic characterization is paramount to verify the identity, purity, and stability of the reagent, ensuring the reliability and reproducibility of synthetic outcomes. This guide provides the foundational spectroscopic knowledge for this specific molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

Experimental Protocol for IR Data Acquisition

A robust and reproducible IR spectrum can be obtained using the following methodology, which minimizes sample degradation, particularly hydrolysis of the boronate ester.[1]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, is suitable for this analysis.

-

An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples to ensure good contact and minimize sample preparation. Alternatively, a KBr pellet can be prepared.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

After analysis, clean the crystal thoroughly.

Below is a conceptual workflow for acquiring the IR spectrum.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by absorptions corresponding to its distinct structural components: the disubstituted aromatic rings, the methylene bridge, the pinacol ester group, and the C-B and B-O bonds. While a definitive experimental spectrum is not publicly available, a detailed interpretation can be constructed based on established group frequencies from analogous structures.[2][3]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Benzyl and Phenyl Rings |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch | CH₂ (benzyl) and CH₃ (pinacol) |

| ~1610, ~1580, ~1500 | Medium to Weak | C=C Aromatic Ring Stretching | Benzyl and Phenyl Rings |

| ~1450 | Medium | CH₂ Scissoring | Benzyl Group |

| ~1370 | Strong | B-O Asymmetric Stretch | Boronate Ester |

| ~1315 | Medium | C-B Stretch | Aryl-Boron Bond |

| ~1145 | Strong | C-O Stretch | Pinacol Ester |

| 860 - 840 | Strong | Out-of-plane C-H Bending | 1,4-Disubstituted Phenyl Ring |

Key Interpretive Insights:

-

Aromatic Region (3100-3000 cm⁻¹ and 1610-1500 cm⁻¹): The presence of sharp, medium-intensity peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring. The multiple bands in the 1610-1500 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

-

Aliphatic Region (2980-2850 cm⁻¹): Strong absorptions in this region are expected due to the symmetric and asymmetric stretching of the C-H bonds in the methylene bridge (-CH₂-) and the twelve methyl groups (-CH₃) of the pinacol ester.

-

The Boronate Ester Signature: The most diagnostic peaks for the pinacol boronate ester functionality are the strong B-O and C-O stretching vibrations. A very strong band around 1370 cm⁻¹ is typically assigned to the B-O asymmetric stretch, and another strong absorption around 1145 cm⁻¹ corresponds to the C-O stretching of the pinacol moiety. The C-B stretching vibration is expected to appear as a medium-intensity band around 1315 cm⁻¹.[2]

-

Substitution Pattern: A strong band in the 860-840 cm⁻¹ range is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring, which is a key structural feature of this molecule.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as aromatic rings, absorb UV or visible light to promote electrons from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital.

Experimental Protocol for UV-Vis Data Acquisition

The UV-Vis spectrum of this compound is best acquired in a suitable organic solvent.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Use matched quartz cuvettes (typically 1 cm path length). Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Acquire a baseline spectrum with the pure solvent in both beams to correct for solvent absorption and any instrumental drift.

-

Acquire the absorption spectrum of the sample over a relevant wavelength range, for instance, from 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Below is a conceptual workflow for acquiring the UV-Vis spectrum.

Caption: Workflow for UV-Vis spectroscopic analysis.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Expected λmax (nm) | Transition Type | Chromophore |

| ~220 - 230 | π → π | Phenyl Ring (E2-band) |

| ~260 - 270 | π → π | Phenyl Ring (B-band) |

Key Interpretive Insights:

-

E2-Band: A strong absorption band is anticipated in the 220-230 nm region. This corresponds to the E2-band, a π → π* transition of the substituted benzene ring.

-

B-Band: A weaker, broader absorption with fine structure is expected around 260-270 nm. This is the B-band (benzenoid band), which is also a π → π* transition but is formally forbidden by symmetry in unsubstituted benzene. The presence of substituents (the benzyl group and the boronate ester) relaxes this symmetry rule, making the band observable. The benzyl group itself has a similar B-band, which will overlap in this region.

-

Solvent Effects: The choice of solvent can influence the position and fine structure of the absorption bands. Polar solvents may obscure some of the fine vibrational structure of the B-band.

Conclusion

The spectroscopic techniques of IR and UV-Vis provide a robust framework for the characterization of this compound. IR spectroscopy is invaluable for confirming the presence of key functional groups, particularly the diagnostic B-O and C-O stretches of the pinacol boronate ester and the substitution pattern of the aromatic ring. UV-Vis spectroscopy confirms the presence of the aromatic chromophores. Together, these methods offer a reliable analytical toolkit for verifying the structural integrity of this important synthetic reagent, thereby ensuring the quality and success of subsequent chemical transformations.

References

-

Sas, E., et al. (2020). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. [Link]

-

PubChem. (4-Phthalimidomethylphenyl)boronic acid pinacol ester. [Link]

-

PubChem. Boronic acid, (4-ethylphenyl)-. [Link]

- Vail, M. A., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir.

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

ResearchGate. (a) UV–vis absorption spectra of compounds 4a–k in different solvents:. [Link]

-

AWS. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]

-

ResearchGate. Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol.... [Link]

-

ResearchGate. Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol.... [Link]

-

PubChem. 2-Tolylboronic acid pinacol ester. [Link]

-

P212121 Store. 4-Tolylboronic acid pinacol ester. [Link]

-

PubChem. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester. [Link]

-

Organoboron. 4-tolylboronic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Benzylphenylboronic Acid Pinacol Ester

Introduction: The Strategic Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably between sp²-hybridized centers, to construct biaryl and substituted aromatic structures that are pivotal in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides an in-depth technical protocol for the Suzuki-Miyaura coupling of 4-benzylphenylboronic acid pinacol ester with aryl halides. The use of the pinacol ester offers enhanced stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage, while still providing excellent reactivity in the catalytic cycle.[4]

The 4-benzylphenyl moiety is a significant structural motif, and this protocol offers a reliable method for its incorporation into more complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate complex. This complex then transfers the 4-benzylphenyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Benzylphenylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of Diaryl- and Heteroarylmethane Scaffolds

The diarylmethane and its heteroaromatic analogues are privileged structural motifs deeply embedded in the landscape of modern pharmaceuticals, agrochemicals, and materials science.[1] Their prevalence stems from the unique conformational flexibility and steric profile imparted by the methylene bridge connecting two aromatic systems. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of these C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-benzylphenylboronic acid pinacol ester with a range of aryl and heteroaryl halides. The use of the pinacol ester derivative of the boronic acid offers significant advantages in terms of stability, ease of handling, and purification compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.[3][4] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the palladium catalyst, ligands, and base, and provide robust, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Blueprint for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid pinacol ester (in this case, the 4-benzylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reagents and Their Roles: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalysts: The Engine of the Reaction

A variety of palladium sources can be used, often as pre-catalysts that are reduced in situ to the active Pd(0) species. The choice of catalyst can significantly impact reaction efficiency, especially with challenging substrates.

| Catalyst System | Common Ligand(s) | Key Advantages | Considerations |

| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established for a range of couplings. | Can be sensitive to air and moisture. May not be suitable for sterically hindered substrates. |

| Pd(dppf)Cl₂ | dppf | Robust and versatile, often effective for challenging couplings, including those with heteroaryl substrates.[6] | Can be more expensive than simpler palladium sources. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Used with external ligands | Versatile and can be paired with a wide array of specialized ligands for optimized performance.[6][7] | Requires careful selection of the appropriate ligand for the specific substrate combination. |

Phosphine Ligands: Steering Reactivity and Stability

The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and promoting the desired steps in the catalytic cycle. For the coupling of substrates like this compound, which can be considered somewhat sterically demanding, the choice of ligand is critical.

| Ligand | Key Features | Typical Applications |

| Triphenylphosphine (PPh₃) | Standard, widely used monodentate phosphine ligand. | General purpose, effective for many standard Suzuki couplings. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biaryl phosphine ligands. | Highly effective for coupling sterically hindered aryl and heteroaryl halides, and can often facilitate reactions at lower temperatures.[8] |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A bidentate ferrocenyl phosphine ligand. | Provides a robust catalytic system with good thermal stability, often used in Pd(dppf)Cl₂.[6] |

The Role of the Base: Activating the Boron Reagent

The base is essential for the activation of the boronic acid pinacol ester, facilitating the crucial transmetalation step. The choice of base must be compatible with any functional groups present in the starting materials and product.

| Base | Strength | Solubility | Common Applications and Considerations |

| Potassium Carbonate (K₂CO₃) | Moderate | Often used as an aqueous solution. | A good general-purpose base for many Suzuki couplings.[7] |

| Potassium Phosphate (K₃PO₄) | Stronger than K₂CO₃ | Often used as an aqueous solution. | Can be more effective for less reactive boronic esters or aryl chlorides. |

| Cesium Carbonate (Cs₂CO₃) | Strong | Good solubility in some organic solvents. | Often used in challenging couplings where other bases are ineffective. |

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a reliable starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (or Toluene)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (or toluene) and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water). The solvent should be added via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Conditions for Challenging or Sterically Hindered Aryl Halides

For less reactive aryl chlorides or sterically demanding coupling partners, a more active catalyst system is often required. The use of Buchwald ligands can significantly improve yields and reaction times.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (e.g., aryl chloride) (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos or SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv) to a dry reaction vessel.

-

In a separate vial, weigh the palladium acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand (XPhos or SPhos, 0.02 mmol, 4 mol%) and add them to the reaction vessel.

-